Mass Spectrometric Differentiation: 4-Pyridoxic Acid-d2 vs. Unlabeled 4-Pyridoxic Acid
4-Pyridoxic Acid-d2 provides a +2 Da mass shift relative to the unlabeled endogenous 4-pyridoxic acid analyte. The unlabeled compound has a molecular weight of 183.16 g/mol, while the dideuterated form measures 185.17 g/mol . In GC-MS analysis using electron ionization (70 eV), the mono-tert-butyldimethylsilyl derivative of 4-PA lactone yields a prominent fragment ion at m/z 222 ([M−57]⁺) for the unlabeled species; the corresponding deuterated fragment from dideuterated pyridoxine-derived 4-PA appears at m/z 224, enabling unambiguous selected ion monitoring without spectral overlap [1].
| Evidence Dimension | Molecular weight and diagnostic fragment ion mass-to-charge ratio (m/z) |
|---|---|
| Target Compound Data | MW: 185.17 g/mol; TBDMS-derivative fragment: m/z 224 ([M−57]⁺) |
| Comparator Or Baseline | Unlabeled 4-Pyridoxic Acid: MW 183.16 g/mol; TBDMS-derivative fragment: m/z 222 ([M−57]⁺) |
| Quantified Difference | ΔMW = +2.01 g/mol; Δm/z = +2 (base peak fragment) |
| Conditions | GC-MS with electron ionization (70 eV) following N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide derivatization |
Why This Matters
The +2 Da mass differential enables baseline-resolved selected ion monitoring, eliminating cross-talk between internal standard and analyte channels that would otherwise compromise quantification accuracy.
- [1] Hachey DL, et al. Application of gas chromatography-mass spectrometry with selected ion monitoring to the urinanalysis of 4-pyridoxic acid. J Chromatogr. 1992. View Source
